molecular formula C28H26N4O4 B12726225 1H-Isoindole-1,3(2H)-dione, 2-((3-(3-((diethylamino)methyl)-4-hydroxyphenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)- CAS No. 134700-32-6

1H-Isoindole-1,3(2H)-dione, 2-((3-(3-((diethylamino)methyl)-4-hydroxyphenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)-

Cat. No.: B12726225
CAS No.: 134700-32-6
M. Wt: 482.5 g/mol
InChI Key: RPGRFWVBADQONG-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-((3-(3-((diethylamino)methyl)-4-hydroxyphenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of an isoindole core, a quinazolinone moiety, and a diethylamino group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-((3-(3-((diethylamino)methyl)-4-hydroxyphenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)- typically involves multi-step organic reactions. One common approach is the condensation of an appropriate isoindole derivative with a quinazolinone precursor under controlled conditions. The reaction may require the use of catalysts, such as Lewis acids, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-((3-(3-((diethylamino)methyl)-4-hydroxyphenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pH, and solvent systems.

Major Products Formed

The major products formed from these reactions include various quinazolinone and isoindole derivatives, each with distinct chemical and physical properties that can be tailored for specific applications.

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-((3-(3-((diethylamino)methyl)-4-hydroxyphenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and materials with unique properties.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, with specific functional properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The diethylamino group and quinazolinone moiety play crucial roles in binding to target proteins and modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-diones
  • 2,3-Dihydroindole derivatives
  • Quinazolinone analogs

Uniqueness

1H-Isoindole-1,3(2H)-dione, 2-((3-(3-((diethylamino)methyl)-4-hydroxyphenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)- stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with specific molecular targets makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

134700-32-6

Molecular Formula

C28H26N4O4

Molecular Weight

482.5 g/mol

IUPAC Name

2-[[3-[3-(diethylaminomethyl)-4-hydroxyphenyl]-4-oxoquinazolin-2-yl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C28H26N4O4/c1-3-30(4-2)16-18-15-19(13-14-24(18)33)32-25(29-23-12-8-7-11-22(23)28(32)36)17-31-26(34)20-9-5-6-10-21(20)27(31)35/h5-15,33H,3-4,16-17H2,1-2H3

InChI Key

RPGRFWVBADQONG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)CN4C(=O)C5=CC=CC=C5C4=O)O

Origin of Product

United States

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